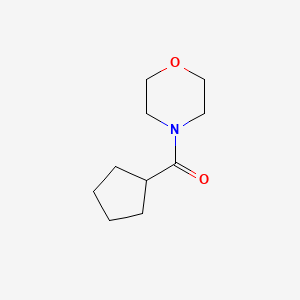

Cyclopentanecarboxylic acid, morpholide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentanecarboxylic acid, morpholide is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is replaced by a morpholine ring

Mécanisme D'action

Target of Action

Cyclopentanecarboxylic acid, morpholide, also known as 4-CYCLOPENTANECARBONYLMORPHOLINE, is an organic compound with the formula C10H17NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Carboxylic acids, in general, are known to interact with their targets through hydrogen bonding due to the presence of the polar c=o and o-h bonds . This interaction can lead to various changes in the target molecules, affecting their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the carboxylic acid group, which can influence its absorption and distribution. Temperature and light can also affect the stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrocarboxylation of Cyclopentene: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.

Oxidation of Cyclopentanol: Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.

Industrial Production Methods

Industrial production of cyclopentanecarboxylic acid, morpholide typically involves the reaction of cyclopentanecarboxylic acid with morpholine under controlled conditions. This reaction forms the morpholide derivative through the substitution of the carboxylic acid group with the morpholine ring.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Cyclopentanecarboxylic acid, morpholide can undergo oxidation reactions, where the morpholine ring can be further oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the morpholide back to the parent cyclopentanecarboxylic acid or other reduced forms.

Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholide derivatives.

Applications De Recherche Scientifique

Drug Development

Cyclopentanecarboxylic acid derivatives have been identified as potent inhibitors of voltage-gated sodium channels (NaV1.7), which are critical targets in pain management. For instance, a specific derivative demonstrated high selectivity over NaV1.5 and exhibited robust analgesic effects in transgenic mouse models of inherited erythromelalgia . This highlights the compound's potential in developing new analgesics.

Synthetic Methodologies

Recent advancements in synthetic chemistry have showcased cyclopentanecarboxylic acid's utility as a substrate for innovative reactions. Notably, transannular C–H functionalization techniques have been developed to enable arylation of cycloalkane carboxylic acids, including cyclopentanecarboxylic acid. This method allows for efficient synthesis of biologically active compounds with reduced steps compared to traditional methods .

| Method | Description | Yield |

|---|---|---|

| Transannular C–H Arylation | Enables γ-arylation of cycloalkane carboxylic acids with excellent regioselectivity | High |

| Ring Contraction Synthesis | Converts cyclohexane derivatives to cyclopentane derivatives | Variable |

Cyclopentanecarboxylic acid derivatives have been explored for their biological properties beyond pain management. Research indicates that these compounds can exhibit anti-cancer activities through mechanisms involving free radical-mediated processes . The ability to modify the structure of these acids allows for the design of novel therapeutic agents aimed at various diseases.

Case Study 1: Analgesic Development

A study focused on the development of a cyclopentanecarboxylic acid derivative as a selective NaV1.7 inhibitor demonstrated significant analgesic properties in animal models. The design involved strategic modifications to enhance potency and metabolic stability, leading to promising results in pain relief applications .

Case Study 2: Synthetic Chemistry Advancements

Research detailing the transannular C–H functionalization of cyclopentanecarboxylic acid revealed its potential as a versatile building block for drug synthesis. This approach simplified the synthesis of complex molecules previously requiring extensive multi-step processes, thus accelerating drug discovery timelines .

Comparaison Avec Des Composés Similaires

Cyclopentanecarboxylic acid, morpholide can be compared with other similar compounds such as:

Cyclopentanecarboxylic acid: The parent compound without the morpholine ring.

Cyclohexanecarboxylic acid, morpholide: A similar compound with a six-membered ring instead of a five-membered ring.

Cyclopentanecarboxylic acid, piperidide: A derivative with a piperidine ring instead of a morpholine ring.

Activité Biologique

Cyclopentanecarboxylic acid, morpholide (C10H17NO2) is a compound derived from cyclopentanecarboxylic acid, which itself is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Chemical Formula : C10H17NO2

- Molecular Weight : 183.2475 g/mol

- IUPAC Name : Morpholide of cyclopentanecarboxylic acid

The structure includes a morpholine ring, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the carboxylic acid group contributes to its potential biological activity.

Antimicrobial Activity

Research has indicated that carboxylic acids can exhibit significant antimicrobial properties. The structural characteristics of this compound may influence its effectiveness against various microbial strains.

- Mechanism : Carboxylic acids often disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for weak organic acids that can diffuse across membranes and acidify the cytoplasm .

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of cyclopentanecarboxylic acid derivatives. The ability to scavenge free radicals can be linked to the presence of hydroxyl groups in related compounds.

- Comparative Studies : In studies comparing various natural carboxylic acids, compounds like caffeic acid exhibited high antioxidant activity. While specific data on this compound is limited, its structural similarities suggest potential antioxidant capabilities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated various carboxylic acids' effects on bacterial strains. Cyclopentanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at higher concentrations, the compound could induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have explored the binding affinity of cyclopentanecarboxylic acid derivatives to various biological targets. These studies suggest that the morpholine moiety enhances interaction with target proteins involved in metabolic pathways related to cancer and inflammation .

Data Table: Biological Activities of Cyclopentanecarboxylic Acid Derivatives

Propriétés

IUPAC Name |

cyclopentyl(morpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZQSWDZKSRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.